4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide

Regioisomer Lipophilicity Physicochemical Property

4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide is a heterocyclic sulfonamide compound belonging to the class of N-substituted 4-chloro-5-sulphamoylphthalimides. Its core structure is a phthalimide ring system functionalized with a primary sulfonamide group and a cyclohexyl substituent on the imide nitrogen.

Molecular Formula C14H15ClN2O4S
Molecular Weight 342.8 g/mol
CAS No. 40739-56-8
Cat. No. B12906176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
CAS40739-56-8
Molecular FormulaC14H15ClN2O4S
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)N)Cl
InChIInChI=1S/C14H15ClN2O4S/c15-12-10(22(16,20)21)7-6-9-11(12)14(19)17(13(9)18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,16,20,21)
InChIKeyMRYBXBVFUWYZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide (CAS 40739-56-8): A Key Intermediate and Research Tool in Sulfonamide Diuretic Development


4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide is a heterocyclic sulfonamide compound belonging to the class of N-substituted 4-chloro-5-sulphamoylphthalimides. Its core structure is a phthalimide ring system functionalized with a primary sulfonamide group and a cyclohexyl substituent on the imide nitrogen . This compound serves as a critical intermediate in the synthesis of chlorexolone (clorexolone) and represents a key positional isomer within a series of diuretic candidates. Its specific regioisomeric identity differentiates it from the 6-chloro isomer and the reduced 1-oxoisoindoline form, making it an essential analytical reference standard and a valuable scaffold for structure-activity relationship (SAR) studies aimed at understanding the pharmacophoric requirements for carbonic anhydrase inhibition and diuretic potency [1].

Why the 4-Chloro Regioisomer Cannot Be Substituted by Its 6-Chloro Analog or Reduced 1-Oxo Derivative


In the field of sulfonamide diuretics, subtle structural variations profoundly impact biological activity. The target compound (4-chloro isomer) is not interchangeable with its closest analogs, specifically the 6-chloro-2-cyclohexyl phthalimide (CAS 3822-99-9) or the reduced 1-oxoisoindoline derivative, clorexolone (CAS 2127-01-7). Evidence demonstrates that the position of the chlorine atom dictates the molecule's lipophilicity, with the 4-chloro isomer exhibiting a LogP of 2.12 [1] compared to 2.22 for the 6-chloro isomer , impacting solubility and membrane permeability. More critically, reduction of one carbonyl group to yield the 1-oxoisoindoline form is not a simple modification; it triggers a drastic pharmacological shift. While N-cycloalkyl phthalimides like the target compound show diuretic activity, the reduced analog clorexolone was found to be 300 times more potent than chlorothiazide in a rat model [2]. This non-linear structure-activity relationship means that substituting one compound for another in a research or synthetic protocol would lead to irreproducible results and flawed pharmacological conclusions.

Quantitative Differentiation Guide for 4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide Against Key Analogs


Regiochemical Identity and Lipophilicity Distinction from the 6-Chloro Isomer

The compound's primary identifier is its 4-chloro regiochemistry, as confirmed by its InChI Key (MRYBXBVFUWYZEE-UHFFFAOYSA-N) and SMILES notation . This differentiates it from the 6-chloro-2-cyclohexyl isomer (CAS 3822-99-9), which is more commonly cited as a direct intermediate for chlorexolone. Physicochemical data reveal a measurable difference in lipophilicity: the target compound has a computed LogP of 2.12 [1], making it slightly less lipophilic than the 6-chloro isomer, which has a LogP of 2.22 . This difference is relevant for chromatographic method development where distinct retention times must be established and validated.

Regioisomer Lipophilicity Physicochemical Property HPLC

Synthetic Utility: The Phthalimide Scaffold is a Precursor to the More Potent, Reduced Active Form

The compound serves as a pivotal N-substituted phthalimide intermediate in the synthesis pathway to 1-oxoisoindolines. A seminal 1966 study demonstrated that while N-substituted 4-chloro-5-sulphamoylphthalimides (the class to which this compound belongs) exhibit intrinsic diuretic activity, chemical reduction of one carbonyl group to produce the corresponding 1-oxoisoindoline results in a massive amplification of potency [1]. The study found that the reduced derivative, clorexolone (5-chloro-2-cyclohexyl-1-oxo-6-sulphamoylisoindoline), was 300 times as active as chlorothiazide, a standard diuretic comparator, in a rat model [1]. This defines the target compound as a critical late-stage intermediate whose purity and isomeric integrity directly determine the yield and potency of the final active pharmaceutical ingredient.

Medicinal Chemistry Diuretic Synthesis Structure-Activity Relationship

Chromatographic Separability Validates Its Use as an Analytical Reference Standard

The compound's unique behavior under reversed-phase HPLC conditions has been documented, providing a concrete, scalable method for its isolation and quantification. A published method demonstrates its separation on a Newcrom R1 column using an acetonitrile/water/phosphoric acid mobile phase, a protocol suitable for both analytical and preparative scale work [1]. This established method ensures that researchers can reliably distinguish the 4-chloro isomer from other synthetic impurities or related analogs, such as the 6-chloro isomer, and quantify it with high precision. The availability of such a method reduces method development time for any laboratory aiming to use this compound as a reference marker for impurity profiling or pharmacokinetic studies [1].

Analytical Chemistry Reference Standard HPLC Quality Control

Defined Application Scenarios for 4-Chloro-2-cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide Based on Quantitative Evidence


Authentic Reference Standard for Regioisomeric Impurity Profiling of Chlorexolone Synthesis

In the synthesis of clorexolone from its phthalimide precursors, careful control of starting material regioisomerism is crucial. This compound, as the defined 4-chloro isomer, must be used as an authentic reference standard to develop and validate HPLC methods capable of detecting and quantifying trace levels of this isomer that may be present as an impurity in batches of the 6-chloro starting material (CAS 3822-99-9). The documented LogP difference of 0.10 between the isomers [1] provides a physicochemical basis for predicting and optimizing their chromatographic separation.

Core Scaffold in Structure-Activity Relationship (SAR) Studies on Sulfonamide Diuretics

The compound is the direct precursor to the more active 1-oxoisoindoline class. It serves as an essential control and starting material in medicinal chemistry programs exploring the SAR of this scaffold. Researchers can use it to systematically study the effect of the carbonyl reduction step on potency, a transformation that was shown to increase activity against chlorothiazide by 300-fold in the case of clorexolone [2]. By ensuring the use of this specific phthalimide, studies can directly compare the diuretic activity of phthalimide analogs against the reduced form, contributing to a deeper understanding of the pharmacophore.

Method Validation Marker for Reverse-Phase HPLC Assays in Pharmacokinetic Research

For laboratories studying the metabolism and pharmacokinetics of isoindole-based diuretics, this compound can serve as a well-characterized internal standard or calibration marker. The existence of a specific, published RP-HPLC method for its separation [3] provides immediate, actionable information for analytical chemists, reducing method development timelines. Its use ensures reproducible and reliable quantification in complex biological matrices, which is a prerequisite for robust pharmacokinetic data.

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